molecular formula C4H2BrNO3 B14595178 2H-1,3-Oxazine-2,6(3H)-dione, 5-bromo- CAS No. 60374-17-6

2H-1,3-Oxazine-2,6(3H)-dione, 5-bromo-

Cat. No.: B14595178
CAS No.: 60374-17-6
M. Wt: 191.97 g/mol
InChI Key: ZBJQFUQKUABOMP-UHFFFAOYSA-N
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Description

2H-1,3-Oxazine-2,6(3H)-dione, 5-bromo- is a brominated derivative of oxazine dione

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,3-Oxazine-2,6(3H)-dione, 5-bromo- typically involves the bromination of 2H-1,3-Oxazine-2,6(3H)-dione. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxazine dione derivatives with higher oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced oxazine dione derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized oxazine dione derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2H-1,3-Oxazine-2,6(3H)-dione, 5-bromo- involves its interaction with molecular targets such as enzymes or receptors. The bromine atom may play a crucial role in enhancing the compound’s reactivity and binding affinity to these targets, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2H-1,3-Oxazine-2,6(3H)-dione: The non-brominated parent compound.

    2H-1,3-Oxazine-2,6(3H)-dione, 5-chloro-: A chlorinated derivative with similar properties.

    2H-1,3-Oxazine-2,6(3H)-dione, 5-fluoro-: A fluorinated derivative with distinct reactivity.

Uniqueness

2H-1,3-Oxazine-2,6(3H)-dione, 5-bromo- is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to other halogenated derivatives.

Properties

CAS No.

60374-17-6

Molecular Formula

C4H2BrNO3

Molecular Weight

191.97 g/mol

IUPAC Name

5-bromo-3H-1,3-oxazine-2,6-dione

InChI

InChI=1S/C4H2BrNO3/c5-2-1-6-4(8)9-3(2)7/h1H,(H,6,8)

InChI Key

ZBJQFUQKUABOMP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)OC(=O)N1)Br

Origin of Product

United States

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